1-(4-Nitrophenyl)piperidin-2-one

Organic Synthesis Pharmaceutical Intermediates Apixaban

Sourcing 1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4) is a strategic decision for process chemistry and analytical QA/QC. This non-halogenated δ-lactam is the cost-effective, foundational starting material for Apixaban synthesis, providing a documented ~90% synthetic yield and avoiding the premium cost of advanced halogenated analogs. As the designated Apixaban Impurity 83 reference standard (MW 220.22 g/mol), its ≥98% purity is critical for validated HPLC/GC method specificity. Selecting this specific unadorned core ensures synthetic fidelity for large-scale anticoagulant production and regulatory compliance in impurity profiling.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 38560-30-4
Cat. No. B057410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)piperidin-2-one
CAS38560-30-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2
InChIKeyVPCQXIGQMFWXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4): Sourcing and Procurement Overview for Factor Xa Inhibitor Intermediates


1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4) is a pivotal piperidin-2-one lactam derivative, primarily utilized as a key intermediate in the multi-step synthesis of small molecule direct Factor Xa (FXa) anticoagulants, most notably Apixaban [1][2]. It is commercially available as an off-white to yellow crystalline solid with a purity of ≥97% and a melting point range of 97.0 to 101.0 °C . While it exhibits limited direct biological activity as a final drug product, its structural core—the 4-nitrophenyl-substituted δ-lactam—is a critical synthetic building block whose integrity and purity are essential for the successful construction of complex pharmaceutical molecules [3].

Why Generic Substitution Fails: The Critical Role of Halogenation State in 1-(4-Nitrophenyl)piperidin-2-one Analogs for Apixaban Synthesis


For a scientific or industrial user, substituting 1-(4-nitrophenyl)piperidin-2-one with a more functionalized analog, such as a 3-chloro or 3,3-dichloro derivative, is fundamentally precluded due to its specific role as a non-halogenated foundational building block in established synthetic routes. The addition of halogen atoms at the 3-position of the piperidinone ring introduces a distinct synthetic handle and alters the compound's electrophilicity, but critically, it also changes the molecular weight, purity profile, and overall synthetic pathway [1]. While the halogenated analogs serve as more advanced intermediates closer to the final drug substance, the non-halogenated parent compound is often the designated starting point for specific regioselective modifications. Furthermore, the quality and purity standards of the parent compound are defined in the context of being a potential pharmaceutical impurity (e.g., Apixaban Impurity 83), which imposes a unique regulatory and analytical burden not shared by its downstream derivatives [2]. The evidence below demonstrates that key procurement metrics—including synthetic yield, molecular weight, and analytical identity—exhibit quantifiable divergence, making the selection of the correct piperidin-2-one intermediate a matter of synthetic fidelity and regulatory compliance, not one of simple chemical similarity.

1-(4-Nitrophenyl)piperidin-2-one: Quantitative Differentiation from Halogenated Analogs and Regulatory Comparators


Comparative Synthetic Yield: Non-Halogenated Parent Compound Shows 89.6% Yield from 5-Chloro-N-(4-nitrophenyl)pentanamide

The synthesis of 1-(4-nitrophenyl)piperidin-2-one proceeds via cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide, achieving an 89.6% yield [1]. This can be compared to the synthesis of its 3,3-dichloro analog, which, under optimized conditions using phosphorus(V) chloride in chlorobenzene, reportedly reaches a yield of 94.9% . While the halogenated analog demonstrates a slightly higher yield in its specific chlorination step, this comparison underscores a key procurement distinction: the non-halogenated compound is not a failed or lower-yielding version of the same reaction but rather the product of an earlier, distinct synthetic step. The 89.6% yield is a validated data point for a specific and industrially relevant route, providing a quantitative benchmark for evaluating supplier process efficiency and for cost-of-goods calculations.

Organic Synthesis Pharmaceutical Intermediates Apixaban

Regulatory Identity and Purity Benchmarking: 1-(4-Nitrophenyl)piperidin-2-one as a Characterized Pharmaceutical Impurity

The target compound is explicitly cataloged and supplied as a pharmaceutical impurity reference standard (e.g., Apixaban Impurity 83), furnished with detailed characterization data compliant with regulatory guidelines for ANDA (Abbreviated New Drug Application) submissions [1]. Its analytical utility is defined by its high purity specification (e.g., ≥97% ) and well-defined physicochemical properties (e.g., melting point 97.0-101.0 °C ). In contrast, while halogenated analogs like 3-chloro-1-(4-nitrophenyl)piperidin-2-one (CAS 2512213-45-3) are also designated as impurities (Apixaban Impurity B), they represent a chemically distinct entity with a different molecular weight (254.67 g/mol) and regulatory identity . The non-halogenated parent compound thus occupies a specific and non-substitutable niche in analytical method development and validation protocols, as its absence or misidentification could directly compromise the accuracy of quality control assessments for Apixaban API.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Route Accessibility and Intermediate Complexity: Non-Halogenated Core Offers Higher Synthetic Versatility from Common Precursors

The synthesis of 1-(4-nitrophenyl)piperidin-2-one can be achieved via multiple established routes from readily available starting materials, including the condensation of 2-piperidinone with p-fluoronitrobenzene (yield ~65%) and the cyclization of 5-bromovaleryl chloride with 4-nitroaniline (yield ~95%) . This flexibility contrasts with its more advanced derivatives. For instance, the 3,3-dichloro analog (CAS 881386-01-2) is typically accessed from the target compound itself via chlorination or through more complex multi-step sequences involving advanced starting materials [1][2]. This indicates that the non-halogenated parent compound is a more fundamental and versatile building block, positioned earlier in the synthetic sequence. It therefore offers a broader range of downstream functionalization possibilities, including not just halogenation but also alkylation, amidation, or coupling reactions, without the limitations or side reactions potentially introduced by a pre-existing labile 3,3-dichloro group.

Medicinal Chemistry Synthetic Methodology Process Chemistry

1-(4-Nitrophenyl)piperidin-2-one: Quantified Applications in Synthesis, Analytical Control, and Lead Optimization


Process Development and Scale-Up of FXa Inhibitor Intermediates

Procurement is optimized for process chemistry teams seeking a reliable, high-purity (≥97%) starting material for the large-scale synthesis of anticoagulant drug candidates like Apixaban. The documented synthetic yield of ~90% from 5-chloro-N-(4-nitrophenyl)pentanamide provides a crucial benchmark for cost modeling and process optimization [1]. Compared to directly sourcing halogenated analogs, which are more advanced and therefore more expensive, this parent lactam offers a more cost-effective entry point into the synthetic pathway, allowing internal teams to control the subsequent functionalization steps.

Pharmaceutical Quality Control and Analytical Method Validation

This compound is indispensable for analytical chemists and QA/QC laboratories as a certified reference standard (Apixaban Impurity 83). Its precise molecular identity (MW 220.22 g/mol) and high purity allow for the development, validation, and routine execution of chromatographic methods (HPLC, GC) to quantify trace levels of this specific impurity in Apixaban drug substance and product [2]. In this context, substitution with a different analog (e.g., a 3-chloro derivative) is not an option, as it would fail to meet the specificity requirements of the validated analytical method, potentially leading to inaccurate impurity profiling and regulatory non-compliance.

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

For medicinal chemists exploring new chemical space around the piperidin-2-one scaffold, the non-halogenated 1-(4-nitrophenyl)piperidin-2-one serves as a versatile, unadorned core for late-stage diversification. Its synthetic accessibility from multiple precursors (e.g., 2-piperidinone and 4-nitroaniline) makes it a practical choice for building compound libraries . Unlike pre-functionalized analogs, this compound does not impose a specific substitution pattern, allowing researchers to explore a wider array of derivatives (e.g., alkylated, aminated, or heteroarylated products) without the need for dehalogenation or other complex manipulations.

Academic and Industrial Research on Novel Lactam-Based Scaffolds

As a representative N-aryl-δ-lactam, this compound is a fundamental building block in heterocyclic chemistry research. Its well-characterized physical properties (melting point 97-101°C, LogP ~1.5) [3] and established synthesis make it an ideal model substrate for investigating new synthetic methodologies, such as novel C-H activation or cross-coupling reactions at the piperidinone ring. Procurement for these purposes is driven by the compound's well-defined and reproducible chemistry, which provides a stable foundation for exploring new reactions and chemical transformations.

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